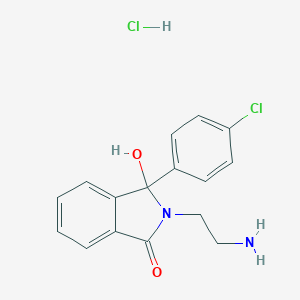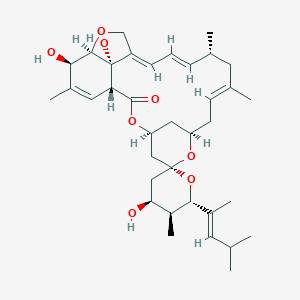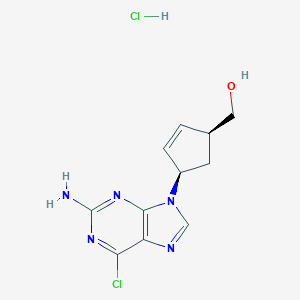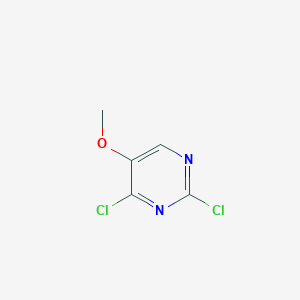
Methyl-5-methyl-1,2,4-oxadiazol-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is known for its versatility and is used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and other applications.
Wissenschaftliche Forschungsanwendungen
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a type of 1,2,4-oxadiazole, which has been synthesized as an anti-infective agent It’s known that 1,3,4-oxadiazole hybrids target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase, and many proteins that contribute to cancer cell proliferation .
Mode of Action
It’s known that 1,2,4-oxadiazoles have been used as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The compound likely interacts with its targets, causing changes that inhibit the growth and proliferation of infectious agents or cancer cells.
Biochemische Analyse
Biochemical Properties
They interact with various enzymes and proteins, but the specific interactions of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate with biomolecules are not currently known .
Cellular Effects
Oxadiazoles have been shown to have anti-infective properties, suggesting that they may influence cell function . The specific impact of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate on cell signaling pathways, gene expression, and cellular metabolism is not currently known .
Molecular Mechanism
Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that they may interact with biomolecules through hydrogen bonding, potentially influencing enzyme activity and gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl hydrazinecarboxylate with acetic anhydride, followed by cyclization with cyanogen bromide. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or toluene .
Industrial Production Methods
In industrial settings, the synthesis of methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate can be compared with other oxadiazole derivatives such as:
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid: This compound has a similar structure but differs in the position of the nitrogen atoms within the ring.
1,2,5-Oxadiazole: Another regioisomer with different chemical properties and reactivity.
The uniqueness of methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)5(8)9-2/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVKCTLIAIEYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578243 |
Source


|
| Record name | Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19703-94-7 |
Source


|
| Record name | Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














